molecular formula C9H12N4 B068696 Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) CAS No. 195243-36-8

Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)

Cat. No. B068696
M. Wt: 176.22 g/mol
InChI Key: RZFDPTUZDCOEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is also known as Meldrum's acid derivative and is commonly used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in the substrate molecule.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI). However, it has been reported to have low toxicity, and no significant adverse effects have been observed in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) in lab experiments include its high reactivity, which makes it an effective reagent for organic synthesis. Additionally, this compound is readily available and relatively inexpensive. The limitations of using this compound include its low solubility in water, which can make it challenging to handle in some reactions.

Future Directions

1. Development of new synthetic routes for propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) to improve yield and purity.
2. Investigation of the potential applications of this compound in materials science, such as the synthesis of new polymers and nanomaterials.
3. Study of the mechanism of action of propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) to better understand its reactivity and potential applications.
4. Exploration of the potential use of this compound in medicinal chemistry, including the development of new drugs and pharmaceuticals.
5. Investigation of the potential environmental impact of propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) and its degradation products.
In conclusion, propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) is a versatile reagent that has found applications in various fields of science. Its high reactivity, low toxicity, and relative affordability make it an attractive option for organic synthesis. Further research is needed to fully understand its potential applications and to develop new synthetic routes and applications for this compound.

Synthesis Methods

The synthesis of propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) involves the reaction of Meldrum's acid with 4-methylpiperazine in the presence of a suitable base. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to give the desired product. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.

Scientific Research Applications

Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) has been used in several scientific studies as a reagent in organic synthesis. It has been shown to be an effective reagent for the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and pyridines. This compound has also been used in the synthesis of natural products and pharmaceuticals.

properties

CAS RN

195243-36-8

Product Name

Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-[(4-methylpiperazin-1-yl)methylidene]propanedinitrile

InChI

InChI=1S/C9H12N4/c1-12-2-4-13(5-3-12)8-9(6-10)7-11/h8H,2-5H2,1H3

InChI Key

RZFDPTUZDCOEAY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C=C(C#N)C#N

Canonical SMILES

CN1CCN(CC1)C=C(C#N)C#N

Origin of Product

United States

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